molecular formula C20H15ClN4OS B3398359 N-(4-chlorophenyl)-2-[(2-phenylpyrazolo[1,5-a]pyrazin-4-yl)thio]acetamide CAS No. 1021252-02-7

N-(4-chlorophenyl)-2-[(2-phenylpyrazolo[1,5-a]pyrazin-4-yl)thio]acetamide

Cat. No. B3398359
CAS RN: 1021252-02-7
M. Wt: 394.9 g/mol
InChI Key: IKOVLGVCSBZRQU-UHFFFAOYSA-N
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Description

N-(4-chlorophenyl)-2-[(2-phenylpyrazolo[1,5-a]pyrazin-4-yl)thio]acetamide is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. This compound is also known by its chemical name, CPPHA. CPPHA is a selective antagonist of the metabotropic glutamate receptor 5 (mGluR5) and is used in various studies to investigate the role of mGluR5 in different physiological and pathological conditions.

Mechanism of Action

CPPHA selectively antagonizes N-(4-chlorophenyl)-2-[(2-phenylpyrazolo[1,5-a]pyrazin-4-yl)thio]acetamide by binding to the allosteric site of the receptor. This binding prevents the activation of this compound by its natural ligands, resulting in the inhibition of downstream signaling pathways. The inhibition of this compound signaling has been shown to have therapeutic effects in various neurological disorders.
Biochemical and Physiological Effects:
CPPHA has been shown to have several biochemical and physiological effects. In vitro studies have demonstrated that CPPHA inhibits the activation of this compound by its natural ligands, resulting in the inhibition of intracellular signaling pathways. In vivo studies have shown that CPPHA can attenuate the behavioral and cognitive deficits associated with neurological disorders, including Fragile X syndrome and addiction.

Advantages and Limitations for Lab Experiments

One of the main advantages of using CPPHA in lab experiments is its selectivity for N-(4-chlorophenyl)-2-[(2-phenylpyrazolo[1,5-a]pyrazin-4-yl)thio]acetamide. This selectivity allows for specific investigation of the role of this compound in different physiological and pathological conditions. However, one limitation of using CPPHA is its low solubility in water, which can affect its bioavailability and limit its use in certain experiments.

Future Directions

CPPHA has shown potential therapeutic applications in various neurological disorders, and future research could focus on further investigating its efficacy and safety in clinical trials. Additionally, future research could investigate the role of N-(4-chlorophenyl)-2-[(2-phenylpyrazolo[1,5-a]pyrazin-4-yl)thio]acetamide in other physiological and pathological conditions, such as cancer and inflammation. Further studies could also explore the development of more potent and selective this compound antagonists with improved solubility and bioavailability.
In conclusion, CPPHA is a selective antagonist of this compound that has gained attention in scientific research due to its potential therapeutic applications. The compound has been extensively used to investigate the role of this compound in various physiological and pathological conditions and has shown promising results in the treatment of neurological disorders. Further research could focus on investigating its efficacy and safety in clinical trials and exploring its potential applications in other conditions.

Scientific Research Applications

CPPHA has been extensively used in scientific research to investigate the role of N-(4-chlorophenyl)-2-[(2-phenylpyrazolo[1,5-a]pyrazin-4-yl)thio]acetamide in various physiological and pathological conditions. The selective antagonism of this compound by CPPHA has been shown to have potential therapeutic applications in several neurological disorders, including Fragile X syndrome, autism, and addiction. CPPHA has also been used to study the involvement of this compound in pain perception, anxiety, and depression.

properties

IUPAC Name

N-(4-chlorophenyl)-2-(2-phenylpyrazolo[1,5-a]pyrazin-4-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15ClN4OS/c21-15-6-8-16(9-7-15)23-19(26)13-27-20-18-12-17(14-4-2-1-3-5-14)24-25(18)11-10-22-20/h1-12H,13H2,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKOVLGVCSBZRQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN3C=CN=C(C3=C2)SCC(=O)NC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15ClN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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